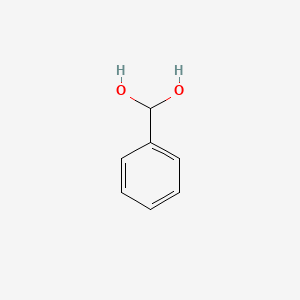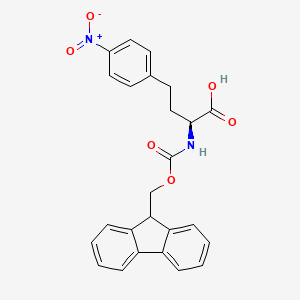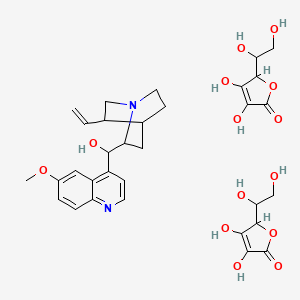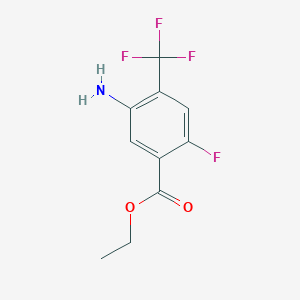
Cobalt(2+);2-ethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);2-ethylcyclopenta-1,3-diene is a coordination compound where cobalt is in the +2 oxidation state, coordinated with 2-ethylcyclopenta-1,3-diene. This compound belongs to the class of cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions. These complexes have significant applications in catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylcyclopenta-1,3-diene typically involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) under retro-Diels-Alder reaction conditions . The resulting cyclopentadiene derivatives can then be coordinated with cobalt(2+) ions to form the desired complex.
Industrial Production Methods
Industrial production of cobalt(2+);2-ethylcyclopenta-1,3-diene involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process typically includes the use of cobalt salts and cyclopentadiene derivatives under controlled temperature and pressure conditions to ensure efficient coordination.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or even to metallic cobalt.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(3+) complexes, while reduction may yield cobalt(0) or cobalt(1+) complexes. Substitution reactions can yield a variety of cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);2-ethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and hydrovinylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of cobalt(2+);2-ethylcyclopenta-1,3-diene involves the coordination of the cobalt ion with the cyclopentadiene ligand, which stabilizes the cobalt in the +2 oxidation state. The compound can undergo various catalytic cycles, where the cobalt ion facilitates the activation and transformation of substrates through coordination and redox processes . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Cobalt(2+);2-ethylcyclopenta-1,3-diene can be compared with other similar compounds, such as:
Cobalt(2+);cyclopentadiene: Similar in structure but without the ethyl substitution, leading to different reactivity and stability.
Nickel(2+);2-ethylcyclopenta-1,3-diene: Similar coordination chemistry but with nickel instead of cobalt, resulting in different catalytic properties.
Iron(2+);2-ethylcyclopenta-1,3-diene: Another transition metal complex with similar ligands but different redox behavior and catalytic activity.
These comparisons highlight the unique properties of this compound, such as its specific redox behavior and catalytic efficiency in certain reactions .
Eigenschaften
Molekularformel |
C14H18Co |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
cobalt(2+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
QRFIJTAMAHQWOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)
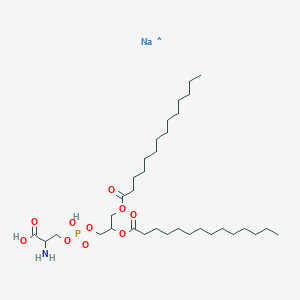
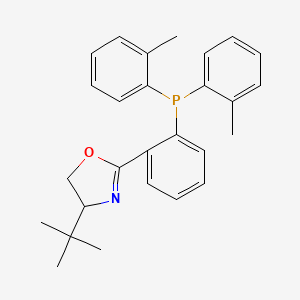

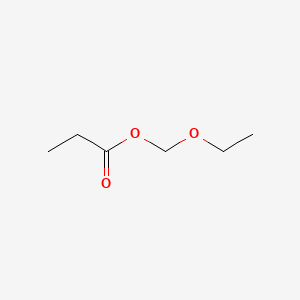
![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
